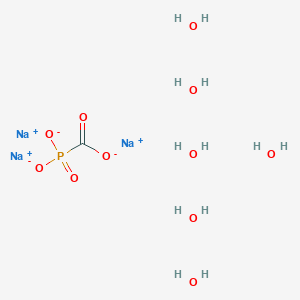

Foscarnet sodique hexahydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Foscarnet sodium, également connu sous le nom de phosphonoformate trisodique, est un médicament antiviral principalement utilisé pour traiter les infections virales impliquant la famille des Herpesviridae. Il est particulièrement efficace contre le cytomégalovirus et les virus herpès simplex de types 1 et 2. Le foscarnet sodium est classé comme un analogue du pyrophosphate, un inhibiteur de la ADN polymérase .

Applications De Recherche Scientifique

Le foscarnet sodium a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et la synthèse d'autres composés.

Biologie : Utilisé dans des études impliquant les ADN polymérases virales et leur inhibition.

Médecine : Principalement utilisé pour traiter la rétinite à cytomégalovirus chez les patients atteints du syndrome d'immunodéficience acquise et les infections à virus herpès simplex résistantes à l'aciclovir.

Industrie : Utilisé dans la production de médicaments antiviraux et comme outil de recherche dans le développement pharmaceutique

5. Mécanisme d'Action

Le foscarnet sodium exerce ses effets antiviraux en inhibant sélectivement le site de liaison du pyrophosphate sur les ADN polymérases virales. Cette inhibition empêche le clivage du pyrophosphate des désoxynucléotides triphosphates, ce qui arrête l'élongation de la chaîne d'ADN. Le foscarnet sodium ne nécessite pas d'activation par les protéines kinases virales, ce qui le rend efficace contre les virus résistants à d'autres médicaments antiviraux tels que l'aciclovir et le ganciclovir .

Composés Similaires :

Aciclovir : Un analogue nucléosidique utilisé pour traiter les infections à virus herpès simplex.

Ganciclovir : Un autre analogue nucléosidique utilisé pour traiter les infections à cytomégalovirus.

Cidofovir : Un analogue nucléotidique utilisé pour traiter la rétinite à cytomégalovirus chez les patients atteints du syndrome d'immunodéficience acquise

Comparaison :

Unicité : Contrairement à l'aciclovir et au ganciclovir, le foscarnet sodium ne nécessite pas d'activation par les protéines kinases virales, ce qui le rend efficace contre les souches résistantes aux médicaments du virus herpès simplex et du cytomégalovirus. .

Les propriétés uniques du foscarnet sodium et son activité antivirale à large spectre en font un outil précieux dans les milieux cliniques et de recherche.

Mécanisme D'action

Target of Action

Sodium phosphonatoformate hexahydrate, also known as foscarnet sodium hexahydrate, primarily targets viral DNA polymerases . These enzymes play a crucial role in the replication of viral DNA, making them a key target for antiviral drugs .

Mode of Action

Foscarnet sodium hexahydrate acts as a reverse transcriptase inhibitor . It interacts with viral DNA polymerases, inhibiting their function and thereby preventing the replication of viral DNA . This interaction results in the disruption of the viral life cycle, preventing the virus from proliferating .

Biochemical Pathways

It is known that the compound’s inhibition of viral dna polymerases disrupts the viral replication process . This disruption can have downstream effects on various biochemical pathways involved in viral proliferation .

Result of Action

The primary result of foscarnet sodium hexahydrate’s action is the inhibition of viral replication . By inhibiting viral DNA polymerases, the compound prevents the virus from replicating its DNA and proliferating . This can lead to a reduction in viral load and potentially help to alleviate symptoms of viral infection .

Action Environment

The action, efficacy, and stability of foscarnet sodium hexahydrate can be influenced by various environmental factors. For example, the compound is soluble in water , which could potentially affect its distribution and action within the body. Additionally, the compound is incompatible with oxidizing agents , which could impact its stability and efficacy

Analyse Biochimique

Biochemical Properties

Sodium Phosphonatoformate Hexahydrate plays a significant role in biochemical reactions. It is known to inhibit viral DNA polymerase

Cellular Effects

It is known to influence cell function by inhibiting viral DNA polymerase

Molecular Mechanism

The molecular mechanism of Sodium Phosphonatoformate Hexahydrate is primarily through its inhibition of viral DNA polymerase

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le foscarnet sodium est synthétisé par réaction de l'acide phosphonoformique avec l'hydroxyde de sodium. La réaction implique généralement la dissolution de l'acide phosphonoformique dans l'eau, suivie de l'ajout progressif d'hydroxyde de sodium pour ajuster le pH à un niveau neutre. La solution résultante est ensuite évaporée pour obtenir le foscarnet sodium sous forme de poudre cristalline .

Méthodes de Production Industrielle : Dans les milieux industriels, le foscarnet sodium est produit en faisant réagir l'acide phosphonoformique avec du carbonate de sodium ou de l'hydroxyde de sodium. La réaction est effectuée dans de grands réacteurs avec des conditions de température et de pH contrôlées pour garantir un rendement et une pureté élevés. Le produit final est ensuite cristallisé, filtré et séché pour obtenir le foscarnet sodium sous sa forme pure .

Analyse Des Réactions Chimiques

Types de Réactions : Le foscarnet sodium subit diverses réactions chimiques, notamment :

Oxydation : Le foscarnet sodium peut être oxydé pour former de l'acide phosphonoformique.

Réduction : Il peut être réduit pour former de l'acide phosphonomethanoïque.

Substitution : Le foscarnet sodium peut subir des réactions de substitution avec d'autres composés chimiques pour former des dérivés.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans des conditions douces à modérées pour réaliser des réactions de substitution.

Principaux Produits Formés :

Oxydation : Acide phosphonoformique.

Réduction : Acide phosphonomethanoïque.

Substitution : Divers dérivés du phosphonoformate.

Comparaison Avec Des Composés Similaires

Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.

Cidofovir: A nucleotide analog used to treat cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome

Comparison:

Uniqueness: Unlike acyclovir and ganciclovir, foscarnet sodium does not require activation by viral protein kinases, making it effective against drug-resistant strains of herpes simplex virus and cytomegalovirus. .

Foscarnet sodium’s unique properties and broad-spectrum antiviral activity make it a valuable tool in both clinical and research settings.

Propriétés

Numéro CAS |

34156-56-4 |

|---|---|

Formule moléculaire |

CH5NaO6P |

Poids moléculaire |

167.01 g/mol |

Nom IUPAC |

trisodium;phosphonatoformate |

InChI |

InChI=1S/CH3O5P.Na.H2O/c2-1(3)7(4,5)6;;/h(H,2,3)(H2,4,5,6);;1H2 |

Clé InChI |

BHAFHUDTBJDEMN-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])P(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+] |

SMILES canonique |

C(=O)(O)P(=O)(O)O.O.[Na] |

Key on ui other cas no. |

34156-56-4 |

Pictogrammes |

Irritant |

Numéros CAS associés |

4428-95-9 (Parent) |

Synonymes |

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.